molecular formula C15H19NO9 B13146842 beta-D-Glucopyranoside, 2-methoxy-4-(2-nitroethenyl)phenyl

beta-D-Glucopyranoside, 2-methoxy-4-(2-nitroethenyl)phenyl

Cat. No.: B13146842
M. Wt: 357.31 g/mol
InChI Key: VLHYYNTWHBRKNT-HTTKMGQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl typically involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with beta-D-glucopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl involves its interaction with beta-glucosidase enzymes. The compound acts as a substrate, and upon enzymatic hydrolysis, it releases a chromogenic product that can be quantitatively measured. This interaction is crucial for studying enzyme kinetics and inhibition .

Comparison with Similar Compounds

Uniqueness: beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl is unique due to its specific chromogenic properties and its ability to act as a substrate for beta-glucosidase enzymes. This makes it particularly valuable in biochemical assays where precise detection and quantification of enzyme activity are required .

Properties

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1

InChI Key

VLHYYNTWHBRKNT-HTTKMGQHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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